molecular formula C25H21BrClN5OS B15080222 N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B15080222
M. Wt: 554.9 g/mol
InChI Key: BOEQIZYGUOWXRC-OGLMXYFKSA-N
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Description

N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, chlorophenyl, and methylphenyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl, chlorophenyl, and methylphenyl groups through various substitution reactions. The final step often involves the formation of the acetohydrazide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
  • **N’-[(E)-1-(4-Methylphenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the triazole ring, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H21BrClN5OS

Molecular Weight

554.9 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21BrClN5OS/c1-16-3-13-22(14-4-16)32-24(19-7-11-21(27)12-8-19)30-31-25(32)34-15-23(33)29-28-17(2)18-5-9-20(26)10-6-18/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+

InChI Key

BOEQIZYGUOWXRC-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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